(5-Fluoro-3-quinolinyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Fluoro-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a fluorine atom at the 5-position and a boronic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction. The presence of both fluorine and boronic acid functionalities makes it a versatile building block for the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Fluoro-3-quinolinyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound often employs continuous flow techniques for the Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient and scalable synthesis of the compound by reacting heteroaryl halides with boronic esters under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (5-Fluoro-3-quinolinyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Conditions: Typically performed under mild conditions with temperatures ranging from room temperature to 100°C.
Major Products: The major products formed from these reactions are biaryl or heteroaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Fluoro-3-quinolinyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Fluoro-3-quinolinyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
In biological applications, the boronic acid group can form reversible covalent bonds with diols, making it useful for sensing and inhibition of enzymes .
Comparison with Similar Compounds
(3-Quinolinyl)boronic acid: Lacks the fluorine substitution, making it less reactive in certain coupling reactions.
(5-Fluoroquinoline-8-boronic acid): Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness: The presence of both the fluorine atom and the boronic acid group in (5-Fluoro-3-quinolinyl)boronic acid enhances its reactivity and versatility in synthetic applications. The fluorine atom can influence the electronic properties of the molecule, making it more suitable for specific reactions and applications compared to its non-fluorinated counterparts .
Properties
CAS No. |
1264511-10-5 |
---|---|
Molecular Formula |
C9H7BFNO2 |
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(5-fluoroquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5,13-14H |
InChI Key |
JMBPQVCINBCPSU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CC=C2F)N=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.